molecular formula C10H14Cl2N2S B2824125 3-(1,3-Benzothiazol-2-yl)propan-1-amine dihydrochloride CAS No. 1177309-30-6

3-(1,3-Benzothiazol-2-yl)propan-1-amine dihydrochloride

Cat. No.: B2824125
CAS No.: 1177309-30-6
M. Wt: 265.2
InChI Key: YFDHDPWUEOLOJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Benzothiazol-2-yl)propan-1-amine dihydrochloride (CAS 1177309-30-6) is a benzothiazole-derived compound with a molecular weight of 265.20 g/mol and a purity of 95% . It consists of a benzothiazole core (a fused benzene and thiazole ring) linked to a propylamine chain, with two hydrochloride counterions. Notably, this compound has been discontinued for commercial production but remains available for laboratory research .

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)propan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S.2ClH/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10;;/h1-2,4-5H,3,6-7,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDHDPWUEOLOJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-yl)propan-1-amine dihydrochloride typically involves the reaction of 1,3-benzothiazole with propan-1-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk synthesis techniques. These methods are designed to produce large quantities of the compound efficiently and cost-effectively. The process often includes steps such as purification and crystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)propan-1-amine dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced forms of the compound .

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)propan-1-amine dihydrochloride is a chemical compound that is an amine derivative of benzothiazole, a bicyclic structure containing benzene and thiazole rings. The dihydrochloride salt form enhances water solubility, making it suitable for biological and chemical research applications. Its molecular weight is approximately 265.2 g/mol, and its unique structure makes it a tool in medicinal chemistry and drug discovery.

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)propan-1-amine dihydrochloride is used in pharmaceutical research as a lead compound for developing new drugs targeting bacterial infections or cancer and as a versatile reagent in chemical synthesis for creating derivatives with varied biological activities.

Anti-tubercular Activity

Application Summary Benzothiazole derivatives, including 3-(1,3-Benzothiazol-2-yl)propan-1-amine dihydrochloride, have been studied for their anti-tubercular activity, with promising results in inhibiting the growth of M. tuberculosis. The synthesis of these derivatives involves various methods such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The inhibitory concentrations of the synthesized molecules were compared with standard reference drugs, with some new benzothiazole derivatives showing better inhibition potency against M. tuberculosis .

Methods of Application The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Results or Outcomes The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The new benzothiazole derivatives showed better inhibition potency against M. tuberculosis .

Antibacterial Agents

Application Summary Certain benzothiazole derivatives, such as 3-(1,3-Benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones, have been synthesized and studied as potential antibacterial agents.

Methods of Application The process involves synthesizing substituted 2-amino benzothiazoles, 2-amino-5-[(E)-phenyl diazenyl] benzoic acid, and 2-phenyl-4H benzo[d][1,3] oxazin-4-one as precursor substrates.

Results or Outcomes These compounds were screened in vitro for antibacterial activity against Gram-positive and Gram-negative bacteria, demonstrating significant antimicrobial activity.

Usage in Synthesizing Nirmatrelvir

3-(1,3-Benzothiazol-2-yl)propan-1-amine dihydrochloride is also utilized in the synthesis of Nirmatrelvir, an oral antiviral drug used to reduce hospitalization and mortality in COVID-19 patients .

Summary Table

Several compounds share structural similarities with 3-(1,3-Benzothiazol-2-yl)propan-1-amine dihydrochloride.

Compound NameStructureBiological ActivityUnique Features
1-(1,3-Benzothiazol-2-yl)-3-(methylsulfanyl)propan-1-amineContains a methylsulfanyl groupAntimicrobialEnhanced solubility due to sulfur substitution
1-(1,3-benzothiazol-2-yl)propan-2-amine dihydrochloridePropanamine with a secondary amineAnticancerSecondary amine may offer different reactivity
4-(1,3-Benzothiazol-2-yloxy)-anilineEther derivativeAntiviralDifferent functional groups alter activity profile

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Chemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Molecular Weight (g/mol) Heterocycle Core Substituents/Modifications Key Properties/Applications References
3-(1,3-Benzothiazol-2-yl)propan-1-amine dihydrochloride 1177309-30-6 265.20 Benzothiazole None High polarity due to sulfur; potential bioactivity
3-(1-Methyl-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride hydrate 797814-91-6 Not reported Benzimidazole Methyl group at N1 Enhanced steric hindrance; improved stability in aqueous environments
1-(1H-Benzimidazol-2-yl)-3-(methylthio)propan-1-amine dihydrochloride sc-332073 Not reported Benzimidazole Methylthio (-SCH3) group Stronger metal ion interactions; potential for catalytic or coordination chemistry
2-(1,3-Benzoxazol-2-yl)propan-1-amine dihydrochloride 2060037-06-9 249.14 Benzoxazole Oxygen in heterocycle Lower molecular weight; reduced polarizability compared to benzothiazole
3-(5-Nitro-1H-benzodiazol-2-yl)propan-1-amine dihydrochloride 2126178-74-1 Not reported Benzodiazole Nitro (-NO2) group Electron-withdrawing effects; altered reactivity in electrophilic substitutions
3-(1-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride 933736-96-0 Not reported Imidazole Methyl group at N1 Increased hydrogen-bonding capacity; potential for small-molecule drug design

Electronic and Reactivity Differences

  • Benzothiazole vs. Benzimidazole : The sulfur atom in benzothiazole (C₆H₄NS) enhances π-electron delocalization compared to the two nitrogen atoms in benzimidazole (C₇H₆N₂). This difference influences redox behavior and binding affinity to biological targets .
  • Benzoxazole: The oxygen atom in benzoxazole (C₇H₅NO) reduces polarizability compared to sulfur, leading to weaker van der Waals interactions but improved solubility in polar solvents .
  • The nitro group in 3-(5-nitro-1H-benzodiazol-2-yl)propan-1-amine dihydrochloride introduces electron-withdrawing effects, making the compound more reactive in electrophilic aromatic substitution reactions .

Solubility and Stability

  • Benzothiazole Derivatives : The hydrochloride salt form improves water solubility, but the sulfur atom may contribute to oxidative instability under harsh conditions .
  • Benzoxazole Analogs : Lower molecular weight (249.14 g/mol) and oxygen’s electronegativity may improve aqueous solubility compared to benzothiazole derivatives .

Biological Activity

3-(1,3-Benzothiazol-2-yl)propan-1-amine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-(1,3-Benzothiazol-2-yl)propan-1-amine dihydrochloride is an amine derivative of benzothiazole, characterized by its bicyclic structure that includes both benzene and thiazole rings. The compound typically appears in its dihydrochloride salt form, which enhances its solubility in aqueous environments, making it suitable for various biological applications. Its molecular formula is C₉H₁₃Cl₂N₂S, with a molecular weight of approximately 265.2 g/mol.

Biological Activity Overview

Research has revealed that 3-(1,3-Benzothiazol-2-yl)propan-1-amine dihydrochloride exhibits a range of biological activities:

The precise mechanism of action for 3-(1,3-Benzothiazol-2-yl)propan-1-amine dihydrochloride involves interactions with specific molecular targets within biological systems:

  • Enzyme Inhibition : The compound may inhibit certain enzymes or receptors involved in disease pathways, leading to altered cellular responses. For instance, similar compounds have been shown to interact with proteases and other critical enzymes.
  • Modulation of Signaling Pathways : By binding to target proteins, the compound can modulate signaling pathways that are crucial for cell survival and proliferation .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals distinct biological activities attributed to variations in functional groups:

Compound NameStructureBiological ActivityUnique Features
1-(1,3-Benzothiazol-2-yl)-3-(methylsulfanyl)propan-1-amineContains a methylsulfanyl groupAntimicrobialEnhanced solubility due to sulfur substitution
1-(1,3-benzothiazol-2-yl)propan-2-amine dihydrochloridePropanamine with a secondary amineAnticancerSecondary amine may offer different reactivity
4-(1,3-Benzothiazol-2-yloxy)-anilineEther derivativeAntiviralDifferent functional groups alter activity profile

The unique arrangement of functional groups in 3-(1,3-Benzothiazol-2-yl)propan-1-amine dihydrochloride contributes to its distinctive biological profile compared to these related compounds.

Case Studies and Research Findings

Several studies highlight the biological activity of 3-(1,3-Benzothiazol-2-yl)propan-1-amine dihydrochloride:

  • Antibacterial Screening : A study screened this compound against a panel of pathogenic bacteria. Results indicated notable inhibition zones in cultures treated with the compound, suggesting effective antibacterial properties.
  • Cytotoxicity Assays : Research involving cancer cell lines demonstrated that the compound induced apoptosis in specific cancer cells at micromolar concentrations. This finding supports its potential as an anticancer agent.

Conclusion and Future Directions

The biological activity of 3-(1,3-Benzothiazol-2-yl)propan-1-amine dihydrochloride presents promising avenues for further research in medicinal chemistry and pharmacology. While initial findings indicate significant antimicrobial and anticancer properties, additional studies are necessary to elucidate its mechanisms of action fully and explore its therapeutic applications.

Future research should focus on:

  • Conducting detailed mechanistic studies to understand how the compound interacts at the molecular level.
  • Exploring structure–activity relationships (SAR) to optimize its efficacy and reduce potential side effects.
  • Investigating the compound's safety profile through preclinical and clinical trials.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 3-(1,3-Benzothiazol-2-yl)propan-1-amine dihydrochloride?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of 1,3-benzothiazole-2-carbaldehyde with propane-1,3-diamine under acidic conditions to form the imine intermediate.
  • Step 2 : Reduction of the imine using sodium borohydride (NaBH₄) in methanol to yield the primary amine.
  • Step 3 : Purification via recrystallization or column chromatography, followed by dihydrochloride salt formation using HCl gas in anhydrous ethanol .
    Key parameters include temperature control (<5°C during reduction) and stoichiometric ratios (1:1.2 benzothiazole:diamine) to minimize by-products like unreacted amines or over-alkylated derivatives .

Advanced: How can computational methods resolve contradictions in reported reaction yields for this compound?

Discrepancies in yields (e.g., 40–75% in literature) may arise from variations in solvent polarity, catalyst loading, or purification efficiency. To address this:

  • Perform density functional theory (DFT) calculations to model reaction pathways and identify energy barriers for side reactions.
  • Use high-throughput screening to test solvent systems (e.g., ethanol vs. tetrahydrofuran) and optimize activation parameters (e.g., 12-hour reflux vs. microwave-assisted 1-hour synthesis) .
  • Validate results with HPLC-MS to quantify impurities and refine stoichiometric ratios .

Basic: What spectroscopic techniques are critical for structural characterization?

  • NMR : ¹H/¹³C NMR to confirm benzothiazole ring protons (δ 7.2–8.5 ppm) and propylamine chain integration (δ 1.6–3.1 ppm).
  • Mass Spectrometry (HRMS) : Molecular ion peak at m/z 237.1 [M+H]⁺ for the free base, with isotopic clusters confirming chlorine in the dihydrochloride form.
  • FT-IR : Peaks at 3350 cm⁻¹ (N-H stretch) and 1610 cm⁻¹ (C=N benzothiazole) .

Advanced: How can researchers resolve conflicting bioactivity data across studies?

Inconsistent IC₅₀ values (e.g., 5–50 µM in cancer cell lines) may stem from:

  • Purity discrepancies : Validate compound purity (>95%) via HPLC-UV and elemental analysis .
  • Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays) and cell line selection (e.g., HepG2 vs. MCF-7).
  • Solubility effects : Pre-dissolve in DMSO (<0.1% final concentration) to avoid precipitation in aqueous buffers .

Basic: What in vitro assays are recommended for preliminary bioactivity screening?

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, A549) with 48–72 hr exposure.
  • Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or proteases (e.g., caspase-3) using recombinant proteins.
  • Membrane permeability : Caco-2 monolayer model to assess intestinal absorption potential .

Advanced: What strategies elucidate the compound’s mechanism of action in cellular systems?

  • Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS proteomics.
  • Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling (e.g., apoptosis markers like Bax/Bcl-2 ratio).
  • Molecular Docking : Simulate interactions with predicted targets (e.g., benzothiazole binding to ATP pockets in kinases) using AutoDock Vina .

Basic: How should stability studies be designed for this compound?

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 1–4 weeks.
  • Analytical Monitoring : Track decomposition via HPLC (e.g., new peaks at 254 nm) and quantify remaining parent compound.
  • Storage Recommendations : Store as lyophilized powder at -20°C in amber vials to prevent hydrolysis/oxidation .

Advanced: How can structure-activity relationship (SAR) studies be optimized for derivatives?

  • Core Modifications : Synthesize analogs with substituents on the benzothiazole ring (e.g., Cl at position 6) or varying amine chain lengths.
  • Biological Testing : Compare IC₅₀ values across analogs to identify critical functional groups.
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate electronic/steric features with activity .

Basic: What analytical methods validate purity for publication-ready data?

  • Chiral HPLC : Confirm enantiomeric purity (if applicable) using a Chiralpak AD-H column.
  • Elemental Analysis : Match calculated vs. observed C, H, N, Cl within 0.4% deviation.
  • Karl Fischer Titration : Quantify residual water (<0.5% w/w) .

Advanced: What computational tools predict metabolic pathways and toxicity?

  • In Silico Metabolism : Use GLORY or ADMET Predictor to identify Phase I/II metabolites (e.g., N-oxidation, glucuronidation).
  • Toxicity Profiling : Simulate Ames test (mutagenicity) and hERG inhibition risks with Derek Nexus.
  • DMPK Modeling : Predict plasma half-life and bioavailability using GastroPlus .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.